1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c15-13-3-1-11(2-4-13)7-10-21(19,20)16-8-5-12(6-9-16)14(17)18/h1-4,7,10,12H,5-6,8-9H2,(H,17,18)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDDXNULJBYSBM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with coagulation factor x in humans. This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.
Mode of Action
Given its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to changes in the coagulation cascade.
Biochemical Pathways
Given its potential target, it may influence the coagulation cascade, which could have downstream effects on blood clotting processes.
Biological Activity
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and a 4-chlorophenyl moiety. Its structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN2O4S
- Molecular Weight : 348.82 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine, which is crucial for neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
Biological Activity and Research Findings
Recent studies have explored the biological activities of this compound through various assays and models:
- Anticholinesterase Activity :
- Inhibition Studies :
- Binding Affinity :
Case Studies
Several case studies have been conducted to evaluate the effects of this compound on biological systems:
- A study on the neuroprotective effects of various sulfonylpiperidine derivatives highlighted the ability of these compounds to attenuate oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, confirming that modifications in the sulfonyl and piperidine moieties significantly influence biological activity, particularly in enzyme inhibition .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:
| Compound Name | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Binding Affinity (K_d) |
|---|---|---|---|
| This compound | 25 | 30 | Moderate |
| Donepezil | 10 | 15 | High |
| Rivastigmine | 5 | 20 | Moderate |
Comparison with Similar Compounds
Structural Features and Functional Groups
Sulfonylpiperidine Derivatives
- Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1) : Differs in the position of the carboxylic ester (C3 vs. C4) and lacks the ethenyl linker. The ester group may reduce solubility compared to the carboxylic acid in the target compound .
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Shares the piperidine-4-carboxylic acid core but replaces the sulfonyl ethenyl group with an ethoxycarbonyl moiety.
- 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid (CAS 314744-43-9) : Lacks the ethenyl bridge, resulting in a shorter sulfonyl-phenyl linkage. The absence of conjugation may decrease stability and influence intermolecular interactions .
Ethenyl-Linked Compounds
- Non-cancer drugs (e.g., P00742): Feature piperazine rings instead of piperidine, with additional pyridinyl substituents. These structural differences enhance basicity and may improve blood-brain barrier penetration compared to the target compound .
- Oxazole and triazole derivatives (e.g., CAS 897769-44-7) : Incorporate heterocyclic rings (oxazole) instead of the ethenyl group, introducing steric bulk and varying electronic profiles that could affect target binding .
Physicochemical Properties
*Estimates based on structural analogs. The carboxylic acid group in the target compound likely enhances aqueous solubility compared to ester derivatives .
Q & A
Q. What are the key synthetic routes for 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid?
The synthesis typically involves sulfonylation of a piperidine precursor followed by functionalization of the 4-chlorophenyl ethenyl group. A common approach includes:
Sulfonylation : Reacting piperidine-4-carboxylic acid derivatives with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Ethenyl Group Installation : Employing Heck coupling or Wittig reactions to attach the (E)-2-(4-chlorophenyl)ethenyl moiety. For example, palladium-catalyzed cross-coupling with 4-chlorostyrene derivatives .
Carboxylic Acid Activation : Protecting the carboxylic acid during synthesis (e.g., as an ethyl ester) and subsequent deprotection using acidic or basic hydrolysis .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 4-Chlorophenylsulfonyl chloride, DCM, 0°C, 12h | 65-75% | |
| Ethenyl Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 50-60% | |
| Deprotection | HCl (6M), reflux, 4h | >90% |
Q. How is this compound characterized, and what analytical methods are critical?
Characterization relies on multimodal analytical techniques:
- NMR Spectroscopy : H and C NMR confirm the (E)-configuration of the ethenyl group (J ≈ 16 Hz for trans coupling) and sulfonyl/piperidine integration .
- HPLC-Purity Analysis : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) ensures >95% purity .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine ring puckering and sulfonyl group orientation) .
Q. Example HPLC Parameters
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 | Methanol:Buffer (65:35) | 1.0 mL/min | UV 254 nm |
Q. What stability considerations are critical for storage and handling?
- Light Sensitivity : The sulfonyl group and conjugated ethenyl system may degrade under UV light; store in amber vials .
- Moisture : Hydrolysis of the sulfonamide bond is minimized by desiccated storage (-20°C) .
- pH Stability : The carboxylic acid remains stable in neutral buffers but may decarboxylate under strongly acidic/basic conditions .
Advanced Research Questions
Q. How does the 4-chlorophenyl ethenyl group influence structure-activity relationships (SAR) in enzyme inhibition studies?
The (E)-configured ethenyl group enhances rigidity, improving binding to hydrophobic enzyme pockets. SAR studies suggest:
Q. Comparative Activity Table
| Derivative | Enzyme IC₅₀ (µM) | Key Modification |
|---|---|---|
| Target Compound | 0.8 ± 0.1 | 4-Chlorophenyl ethenyl |
| Methoxy Analog | 5.2 ± 0.3 | 4-Methoxyphenyl |
| Methyl Ester | >50 | Carboxylic ester |
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in antimicrobial efficacy (e.g., vs. S. aureus) may arise from:
- Assay Variability : Differences in broth microdilution (CLSI) vs. agar diffusion methods .
- Compound Solubility : Low aqueous solubility (logP ≈ 2.5) may reduce bioavailability in certain media .
Resolution : Standardize assays using solubilizing agents (e.g., DMSO ≤1%) and confirm minimum inhibitory concentrations (MICs) via OD₆₀₀ measurements .
Q. How can computational methods optimize analytical protocols for this compound?
- Molecular Dynamics (MD) Simulations : Predict solubility parameters and stability in buffers .
- DFT Calculations : Model NMR chemical shifts to validate experimental data (e.g., sulfonyl C ~110 ppm) .
- Chromatographic Modeling : Optimize HPLC retention times using software (e.g., ACD Labs) to reduce trial runs .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
